![molecular formula C18H20ClN3O2 B3864592 N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride](/img/structure/B3864592.png)
N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride
Overview
Description
N-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride, also known as A-80426, is a compound that has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, schizophrenia, and addiction. In Parkinson's disease, N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride has been shown to increase dopamine release and improve motor function in animal models. In schizophrenia, N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride has been shown to reduce the symptoms of the disease by modulating the activity of dopamine and glutamate receptors. In addiction, N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride has been shown to reduce drug-seeking behavior in animal models.
Mechanism of Action
N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride acts as a selective dopamine transporter ligand, which means it binds to and modulates the activity of dopamine transporters. This leads to an increase in dopamine release in the brain, which is responsible for its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride has been shown to increase dopamine release in the brain, which leads to its therapeutic effects in various diseases. However, it can also lead to side effects such as addiction and dependence if not used properly.
Advantages and Limitations for Lab Experiments
N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride has several advantages for lab experiments such as its high selectivity for dopamine transporters and its ability to cross the blood-brain barrier. However, its limitations include its potential for addiction and dependence and its limited availability.
Future Directions
There are several future directions for the study of N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride. One direction is to further investigate its therapeutic potential in various diseases such as Parkinson's disease, schizophrenia, and addiction. Another direction is to develop new derivatives of N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride with improved selectivity and reduced side effects. Finally, it is important to study the long-term effects of N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride use to better understand its potential for addiction and dependence.
properties
IUPAC Name |
N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-3-hydroxynaphthalene-2-carboxamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2.ClH/c22-17-10-14-4-2-1-3-13(14)9-15(17)18(23)20-19-16-11-21-7-5-12(16)6-8-21;/h1-4,9-10,12,22H,5-8,11H2,(H,20,23);1H/b19-16-; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEKCIOTMBBEHN-JWJVXZKMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=NNC(=O)C3=CC4=CC=CC=C4C=C3O)C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1/C(=N\NC(=O)C3=CC4=CC=CC=C4C=C3O)/C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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